6-Methyl-8-(piperazin-1-yl)quinoline mechanism of action
6-Methyl-8-(piperazin-1-yl)quinoline mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-Methyl-8-(piperazin-1-yl)quinoline
Abstract
This guide provides a comprehensive framework for investigating the mechanism of action of 6-methyl-8-(piperazin-1-yl)quinoline, a heterocyclic compound belonging to a class of molecules with significant therapeutic potential. Drawing upon the extensive literature on quinoline and piperazine derivatives, we hypothesize that its primary mechanism of action involves the inhibition of protein kinases critical for cancer cell proliferation and survival. This document outlines a logical, multi-faceted experimental approach to test this hypothesis, encompassing cell-based assays, biochemical assays, and in silico modeling. The protocols provided are designed to be self-validating, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.
Introduction and Hypothesized Mechanism of Action
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer and antimalarial effects.[1][2][3] The incorporation of a piperazine moiety has been a successful strategy in the development of targeted therapies, particularly kinase inhibitors.[4][5][6] The compound 6-methyl-8-(piperazin-1-yl)quinoline combines these two key pharmacophores, suggesting a strong potential for biological activity.
Based on the established activities of similar quinoline-piperazine hybrids, we hypothesize that 6-methyl-8-(piperazin-1-yl)quinoline acts as a protein kinase inhibitor . Many such compounds have been shown to target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), or intracellular signaling pathways such as the PI3K/Akt/mTOR pathway, which are frequently dysregulated in cancer.[7][8][9] Inhibition of these pathways can lead to a reduction in cell proliferation, cell cycle arrest, and the induction of apoptosis.[10][11]
The initial investigation into the mechanism of action of 6-methyl-8-(piperazin-1-yl)quinoline should, therefore, focus on its effects on cancer cell viability and its ability to inhibit key kinases involved in oncogenic signaling.
A Phased Experimental Approach to Mechanistic Elucidation
A systematic investigation is crucial to unraveling the precise mechanism of action. We propose a three-phased approach, starting with broad cellular effects and progressively narrowing down to specific molecular targets.
Phase I: Cellular Phenotyping and Cytotoxicity Profiling
The first step is to determine the compound's effect on cancer cell viability and proliferation. This provides a quantitative measure of its potency and informs the selection of appropriate concentrations for subsequent mechanistic studies.
Key Experiment: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol:
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Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a range of concentrations of 6-methyl-8-(piperazin-1-yl)quinoline (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle-treated control (e.g., DMSO).
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MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubation: Incubate the plate for 4 hours at 37°C to allow the conversion of MTT into formazan crystals by viable cells.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[12]
Data Presentation:
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 24 | 45.2 |
| 48 | 22.8 | |
| 72 | 10.5 | |
| A549 | 24 | 58.1 |
| 48 | 31.4 | |
| 72 | 15.9 |
Causality and Interpretation: A dose- and time-dependent decrease in cell viability suggests that 6-methyl-8-(piperazin-1-yl)quinoline has cytotoxic or anti-proliferative effects. The IC50 values provide a benchmark for the compound's potency and guide concentration selection for further experiments.
Phase II: Target Engagement and Pathway Analysis
Once the cellular effects are established, the next phase is to investigate the molecular targets and signaling pathways affected by the compound.
Key Experiment: In Vitro Kinase Inhibition Assay
To directly test the hypothesis that 6-methyl-8-(piperazin-1-yl)quinoline is a kinase inhibitor, its effect on the activity of specific kinases should be measured.[13]
Experimental Protocol:
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Assay Setup: Use a commercially available kinase assay kit (e.g., fluorescence-based or luminescence-based) for a panel of relevant kinases (e.g., EGFR, VEGFR, Src, Akt).
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Reaction Mixture: In a multi-well plate, combine the recombinant kinase, its specific substrate, and ATP.
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Inhibitor Addition: Add varying concentrations of 6-methyl-8-(piperazin-1-yl)quinoline to the wells. Include a known inhibitor for each kinase as a positive control.
-
Kinase Reaction: Initiate the reaction and incubate for the recommended time and temperature.
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Detection: Stop the reaction and measure the signal (e.g., fluorescence or luminescence), which is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value.[14]
Causality and Interpretation: Direct inhibition of a specific kinase in this cell-free system provides strong evidence of target engagement. A low IC50 value indicates potent inhibition.
Key Experiment: Western Blot Analysis of Signaling Pathways
Western blotting allows for the detection of changes in the phosphorylation status of key proteins within a signaling cascade, providing a snapshot of the compound's effect on cellular signaling.[12]
Experimental Protocol:
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Cell Treatment and Lysis: Treat cancer cells with 6-methyl-8-(piperazin-1-yl)quinoline at its IC50 concentration for a specified time (e.g., 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-Akt/Akt, p-EGFR/EGFR).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for visualization.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Causality and Interpretation: A decrease in the phosphorylation of a specific protein (e.g., Akt) in compound-treated cells compared to the control indicates that the compound inhibits the upstream kinase responsible for its phosphorylation.
Visualizing the Experimental Workflow:
Caption: A phased experimental workflow for elucidating the mechanism of action.
Phase III: Delineating the Cellular Consequences
The final phase connects the molecular mechanism to the observed cellular phenotype.
Key Experiment: Cell Cycle Analysis
This experiment determines if the compound's anti-proliferative effects are due to an arrest at a specific phase of the cell cycle.
Experimental Protocol:
-
Cell Treatment: Treat cells with 6-methyl-8-(piperazin-1-yl)quinoline at the IC50 concentration for 24 or 48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Causality and Interpretation: An accumulation of cells in a specific phase (e.g., G1) in the treated sample compared to the control indicates that the compound induces cell cycle arrest at that checkpoint.
Key Experiment: Apoptosis Assay
This assay determines if the compound induces programmed cell death.
Experimental Protocol (Annexin V/PI Staining):
-
Cell Treatment: Treat cells as described for cell cycle analysis.
-
Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Causality and Interpretation: An increase in the percentage of Annexin V-positive cells indicates that the compound induces apoptosis. This is a common downstream effect of inhibiting pro-survival signaling pathways.[15]
In Silico Modeling: Predicting Binding Interactions
Molecular docking studies can provide valuable insights into how 6-methyl-8-(piperazin-1-yl)quinoline might bind to its putative kinase target at the atomic level.
Workflow:
-
Protein and Ligand Preparation: Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB). Prepare the 3D structure of 6-methyl-8-(piperazin-1-yl)quinoline.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide) to predict the binding pose of the compound within the ATP-binding pocket of the kinase.
-
Analysis: Analyze the predicted binding interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues of the kinase.[9]
Visualizing the Hypothesized Signaling Pathway and Inhibition:
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Conclusion
While direct experimental data on 6-methyl-8-(piperazin-1-yl)quinoline is not yet widely available, its chemical structure strongly suggests a mechanism of action centered on kinase inhibition. The comprehensive experimental framework outlined in this guide provides a robust and logical pathway for elucidating its precise molecular mechanism. By systematically progressing from broad cellular effects to specific molecular targets and their downstream consequences, researchers can build a compelling and data-driven understanding of this promising compound's therapeutic potential. This structured approach, grounded in established methodologies, ensures scientific integrity and provides a clear roadmap for future drug development efforts.
References
-
The Use of Cell-Based Assays for Translational Medicine Studies - BioAgilytix. (URL: [Link])
-
Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. (URL: [Link])
-
Cell Based Potency Assays - Sygnature Discovery. (URL: [Link])
-
Cell-based Assays for Better Insights into Function and Mechanism of Action. (URL: [Link])
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])
-
Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents - JOCPR. (URL: [Link])
-
Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (URL: [Link])
-
Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])
-
The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists - PubMed. (URL: [Link])
-
Specificity and mechanism of action of some commonly used protein kinase inhibitors - PMC. (URL: [Link])
-
Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC. (URL: [Link])
-
Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (URL: [Link])
-
The Synthesis and Biological Evaluation of Quinolyl-piperazinyl Piperidines as Potent Serotonin 5-HT 1A Antagonists - ACS Publications. (URL: [Link])
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. (URL: [Link])
-
Kinase Inhibitor Chemistry. (URL: [Link])
-
(PDF) Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents - ResearchGate. (URL: [Link])
-
Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC. (URL: [Link])
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - MDPI. (URL: [Link])
-
Practical Protocols for Efficient Sampling of Kinase-Inhibitor Binding Pathways Using Two-Dimensional Replica-Exchange Molecular Dynamics - PMC. (URL: [Link])
-
1-piperazinyl]ethyl}-3,4-dihydro-2(1H)-quinolinone | C26H30N4O | CID 24762221 - PubChem. (URL: [Link])
-
Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - MDPI. (URL: [Link])
-
(PDF) Unveiling piperazine-quinoline hybrids as potential multi-target directed anti-Alzheimer's agents: design, synthesis and biological evaluation - ResearchGate. (URL: [Link])
-
An Overview: The biologically important quninoline derivatives. (URL: [Link])
-
Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents - JOCPR. (URL: [Link])
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (URL: [Link])
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (URL: [Link])
-
Quinoline derivative and their pharmacological & medicinal potential - ScienceScholar. (URL: [Link])
-
Antimalarial Drugs with Quinoline Nucleus and Analogs - IntechOpen. (URL: [Link])
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. sciencescholar.us [sciencescholar.us]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jocpr.com [jocpr.com]
- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bioagilytix.com [bioagilytix.com]
